

# An In-depth Technical Guide to $\gamma$ -Heptalactone (CAS 105-21-5)

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## Compound of Interest

Compound Name: *gamma-Heptalactone*

Cat. No.: B089637

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## Abstract

$\gamma$ -Heptalactone (CAS 105-21-5) is a naturally occurring lactone found in various fruits and fermented products. It is widely recognized for its characteristic sweet, creamy, and coconut-like aroma, leading to its extensive use in the flavor and fragrance industries. Beyond its sensory applications,  $\gamma$ -heptalactone has garnered scientific interest for its biological activity, notably as a quorum-sensing molecule in the fungus *Aspergillus nidulans*. This technical guide provides a comprehensive review of the literature on  $\gamma$ -heptalactone, detailing its physicochemical properties, synthesis, analytical methods, biological functions, and potential applications in drug discovery and development.

## Physicochemical Properties

$\gamma$ -Heptalactone is a colorless, slightly oily liquid with a distinct aroma profile. Its key physical and chemical properties are summarized in the table below for easy reference.

Property	Value	Reference(s)
CAS Number	105-21-5	[1]
Molecular Formula	C <sub>7</sub> H <sub>12</sub> O <sub>2</sub>	[1][2]
Molecular Weight	128.17 g/mol	[1][2]
Appearance	Colorless, slightly oily liquid	[3]
Odor	Sweet, creamy, coconut-like, with nutty and caramel undertones	[4]
Boiling Point	230-232 °C at 760 mmHg; 61-62 °C at 2 mmHg	[3][5]
Density	0.999 g/mL at 25 °C	[3]
Refractive Index (n <sub>20</sub> /D)	1.442	[3]
Flash Point	>110 °C (>230 °F)	[3]
Water Solubility	23 g/L at 20 °C	[3]
LogP	1.0	[3]
Synonyms	4-Heptanolide, 5-Propyloxolan-2-one, γ-Heptanolactone	[1]

## Synthesis and Purification

The primary industrial synthesis of γ-heptalactone is achieved through the intramolecular cyclization, or lactonization, of 4-hydroxyheptanoic acid.[5] This reaction is typically catalyzed by a strong acid.

## Experimental Protocol: Synthesis via Lactonization of 4-Hydroxyheptanoic Acid

Materials:

- 4-Hydroxyheptanoic acid

- Concentrated sulfuric acid (catalyst)
- Toluene (solvent)
- Sodium bicarbonate solution (5% w/v)
- Anhydrous magnesium sulfate
- Round-bottom flask with a Dean-Stark apparatus and condenser
- Separatory funnel
- Heating mantle
- Stir bar

Procedure:

- In a round-bottom flask equipped with a Dean-Stark trap, condenser, and stir bar, dissolve 4-hydroxyheptanoic acid in toluene.
- Add a catalytic amount of concentrated sulfuric acid to the solution.
- Heat the mixture to reflux. The water formed during the reaction will be azeotropically removed and collected in the Dean-Stark trap.
- Monitor the reaction progress by observing the amount of water collected. The reaction is complete when no more water is formed.
- Allow the reaction mixture to cool to room temperature.
- Transfer the mixture to a separatory funnel and wash sequentially with water and a 5% sodium bicarbonate solution to neutralize the acid catalyst.
- Dry the organic layer over anhydrous magnesium sulfate.
- Filter to remove the drying agent.
- Remove the toluene under reduced pressure to yield the crude  $\gamma$ -heptalactone.

## Experimental Protocol: Purification by Vacuum Fractional Distillation

Apparatus:

- Round-bottom flask
- Fractionating column (e.g., Vigreux column)
- Distillation head with a thermometer
- Condenser
- Receiving flask
- Vacuum source (vacuum pump or water aspirator)
- Heating mantle
- Stir bar

Procedure:

- Assemble the fractional distillation apparatus. Ensure all ground glass joints are properly greased to maintain a good vacuum.
- Place the crude  $\gamma$ -heptalactone and a stir bar into the round-bottom flask.
- Begin stirring and apply a vacuum to the system.
- Gradually heat the flask using a heating mantle.
- Collect the fraction that distills at 61-62 °C under a pressure of 2 mmHg.<sup>[3]</sup>
- Once the distillation is complete, remove the heat source and allow the apparatus to cool before releasing the vacuum.

## Analytical Methods

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the identification and quantification of  $\gamma$ -heptalactone.

## Experimental Protocol: GC-MS Analysis

Instrumentation:

- Gas chromatograph coupled with a mass spectrometer
- Capillary column (e.g., DB-35MS, 60 m x 0.25 mm x 0.25  $\mu$ m)[6]

GC Conditions:

- Injector Temperature: 260 °C[6]
- Carrier Gas: Helium at a constant flow rate of 1.0 mL/min[6]
- Oven Temperature Program:
  - Initial temperature: 60 °C, hold for 1 min[6]
  - Ramp 1: 8 °C/min to 240 °C[6]
  - Ramp 2: 10 °C/min to 260 °C, hold for 8 min[6]
- Injection Mode: Pulsed splitless[6]

MS Conditions:

- Ionization Mode: Electron Impact (EI) at 70 eV[6]
- Ion Source Temperature: 230 °C[6]
- Transfer Line Temperature: 260 °C[6]
- Scan Mode: Selected Ion Monitoring (SIM) for quantitative analysis, using characteristic ions of  $\gamma$ -heptalactone.[6]

## Biological Activity: Quorum Sensing in *Aspergillus nidulans*

$\gamma$ -Heptalactone has been identified as an endogenously produced quorum-sensing molecule in the filamentous fungus *Aspergillus nidulans*.<sup>[7]</sup> Quorum sensing is a cell-to-cell communication mechanism that allows microorganisms to coordinate their gene expression and behavior in a population-density-dependent manner.

### Experimental Protocol: *Aspergillus nidulans* Quorum Sensing Bioassay

This bioassay is designed to assess the effect of  $\gamma$ -heptalactone on the growth and secondary metabolite production of *A. nidulans*.

#### Materials:

- *Aspergillus nidulans* culture
- Liquid fermentation medium
- $\gamma$ -Heptalactone
- Sterile shake flasks
- Incubator shaker
- Spectrophotometer
- Reagents for quantifying secondary metabolites (e.g., penicillin)

#### Procedure:

- Prepare a low-density spore suspension of *A. nidulans*.
- Inoculate sterile shake flasks containing liquid fermentation medium with the spore suspension.

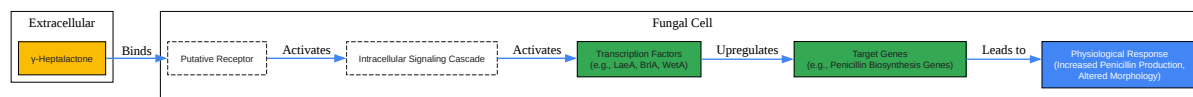
- To the experimental flasks, add  $\gamma$ -heptalactone to achieve the desired final concentration. Control flasks will not receive  $\gamma$ -heptalactone.
- Incubate the flasks in a shaker at the optimal temperature and agitation speed for *A. nidulans* growth.
- At regular time intervals, withdraw samples from both control and experimental flasks.
- Measure the fungal biomass (e.g., by dry weight determination or optical density) to assess growth.
- Quantify the production of a specific secondary metabolite (e.g., penicillin) using appropriate analytical techniques (e.g., HPLC).
- Compare the growth curves and secondary metabolite production profiles between the  $\gamma$ -heptalactone-treated and control cultures.

Studies have shown that the addition of  $\gamma$ -heptalactone to low-density cultures of *A. nidulans* can abolish the lag phase of growth and lead to a significant increase in the production of the antibiotic penicillin.[7]

## Signaling Pathway

While the complete signaling pathway is still under investigation, it is known that  $\gamma$ -heptalactone influences the expression of several key regulatory genes in fungi. In a related fungus, *Monascus purpureus*, the addition of  $\gamma$ -heptalactone led to the upregulation of genes such as *laeA*, *brlA*, and *wetA*, which are known to be involved in the regulation of secondary metabolism and morphological development.[8]

The proposed, though not fully elucidated, signaling pathway can be visualized as follows:



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Caption: Proposed signaling pathway of  $\gamma$ -heptalactone in fungi.

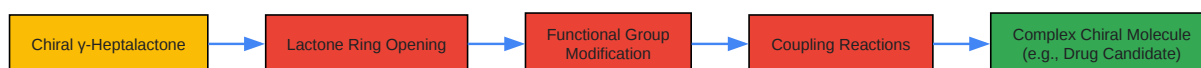
## Applications in Drug Discovery and Development

The chiral nature of  $\gamma$ -heptalactone makes it a valuable chiral synthon, or building block, for the synthesis of more complex molecules with specific stereochemistry, which is often crucial for pharmacological activity.

## Chiral Synthon in Pharmaceutical Synthesis

Enantiomerically pure lactones are versatile intermediates in the synthesis of a variety of biologically active compounds. While specific examples of marketed drugs directly synthesized from  $\gamma$ -heptalactone are not prominently documented in publicly available literature, the general utility of chiral  $\gamma$ -lactones in the synthesis of complex natural products and pharmaceutical agents is well-established. For instance, related chiral lactones have been used in the synthesis of anti-cancer agents, antibiotics, and cardiovascular drugs. The propyl side chain of  $\gamma$ -heptalactone offers a point for further chemical modification, allowing for the construction of diverse molecular architectures.

The workflow for utilizing  $\gamma$ -heptalactone as a chiral synthon can be depicted as follows:



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Caption: General workflow for the use of chiral  $\gamma$ -heptalactone in synthesis.

## Conclusion

$\gamma$ -Heptalactone is a multifaceted molecule with significant applications in the flavor and fragrance industries and emerging potential in the field of microbiology and drug discovery. Its well-defined physicochemical properties and established synthesis routes make it a readily accessible compound for research. The discovery of its role as a quorum-sensing molecule in *Aspergillus nidulans* opens up new avenues for investigating microbial communication and developing novel strategies for controlling fungal growth and secondary metabolite production. Furthermore, its chiral nature positions it as a valuable intermediate for the asymmetric synthesis of complex, biologically active molecules, warranting further exploration by drug development professionals. This technical guide provides a solid foundation of the current knowledge on  $\gamma$ -heptalactone, highlighting areas for future research and development.

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